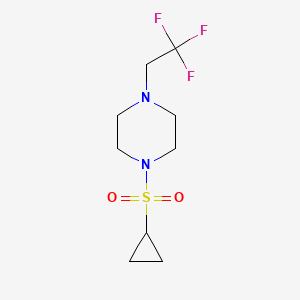

1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

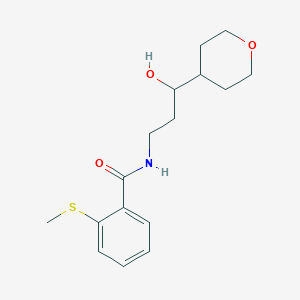

1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as CTTP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Ligand Binding and Receptor Studies

Melanocortin Receptor Agonists : Research by Mutulis et al. (2004) involved synthesizing piperazine analogs to study their binding affinity to melanocortin receptors. These compounds, similar in structure to "1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine," displayed selectivity for the MC4 receptor, indicating potential applications in targeting melanocortin receptors for therapeutic purposes (Mutulis et al., 2004).

Enzymatic Studies

Cytochrome P450 Involvement in Drug Metabolism : Hvenegaard et al. (2012) identified the cytochrome P450 enzymes responsible for the oxidative metabolism of Lu AA21004, a compound structurally related to piperazines. This study contributes to understanding how similar compounds are metabolized in the human body, highlighting the role of various cytochrome P450 enzymes in their biotransformation (Hvenegaard et al., 2012).

Radiotracer and Diagnostic Research

σ Receptor Ligands for Oncology : Abate et al. (2011) explored analogs of the σ receptor ligand PB28, aiming to reduce lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research indicates that structurally similar compounds to "this compound" could be useful in diagnostic imaging in oncology (Abate et al., 2011).

Chemical Stability and Photoreactivity

Photochemistry of Quinolone Antibiotics : Mella et al. (2001) studied the photochemical behavior of ciprofloxacin, a quinolone antibiotic with a piperazine moiety, in aqueous solutions. This work sheds light on how structural analogs might behave under similar conditions, providing insights into the stability and reactivity of piperazine-containing compounds upon irradiation (Mella et al., 2001).

Material Science and Chemical Synthesis

Sulfomethylation of Piperazines : Van Westrenen and Sherry (1992) described the sulfomethylation of piperazine and its implications in creating mixed-side-chain macrocyclic chelates. Such chemical modifications enhance the utility of piperazine derivatives in material science and medicinal chemistry, offering new routes to design chelating agents (Van Westrenen & Sherry, 1992).

Safety and Hazards

properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2S/c10-9(11,12)7-13-3-5-14(6-4-13)17(15,16)8-1-2-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQILGPFCBRGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide](/img/structure/B3012104.png)

![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)